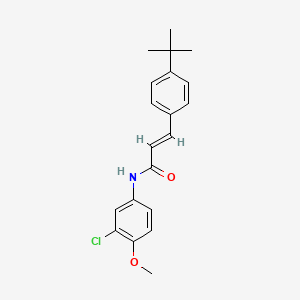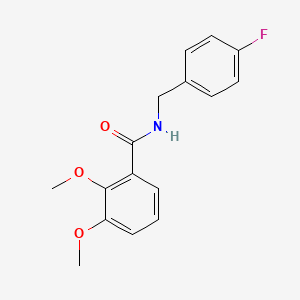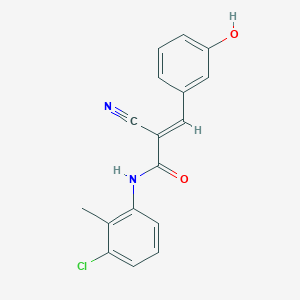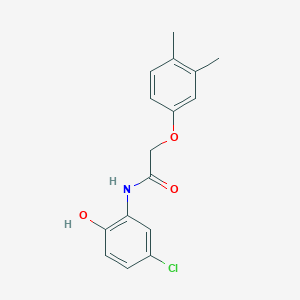
3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBCA and is a synthetic compound that belongs to the acrylamide class of chemicals. TBCA has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of TBCA involves the inhibition of specific signaling pathways involved in disease progression. Specifically, TBCA has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, TBCA can prevent the growth and proliferation of cancer cells and reduce inflammation and neurodegeneration.
Biochemical and Physiological Effects
TBCA has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that TBCA can induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination. TBCA has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In addition, TBCA has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TBCA in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on various cellular processes without affecting other signaling pathways. However, one limitation of using TBCA is its potential toxicity, which can vary depending on the concentration used and the cell type being studied. Therefore, careful optimization of TBCA concentration and exposure time is necessary to ensure accurate and reproducible results.
Direcciones Futuras
There are several future directions for research on TBCA. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of TBCA. Another area of interest is the study of TBCA in combination with other anti-cancer or anti-inflammatory agents to enhance their efficacy. Furthermore, the use of TBCA in animal models of cancer and neurodegenerative diseases may provide valuable insights into its potential therapeutic applications in humans.
Métodos De Síntesis
TBCA can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methoxyaniline with 3,5-di-tert-butyl-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with acryloyl chloride to form TBCA. The purity of the synthesized compound can be determined using various analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
TBCA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest has been its anti-cancer properties. Studies have shown that TBCA can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. TBCA has also been studied for its potential use in treating inflammation and autoimmune disorders, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-20(2,3)15-8-5-14(6-9-15)7-12-19(23)22-16-10-11-18(24-4)17(21)13-16/h5-13H,1-4H3,(H,22,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFNFDHAALZPH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)

![2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)


![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)


![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)

![N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)